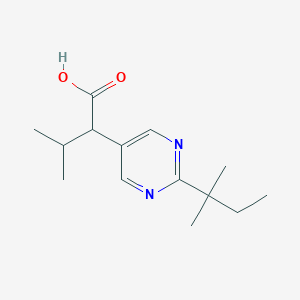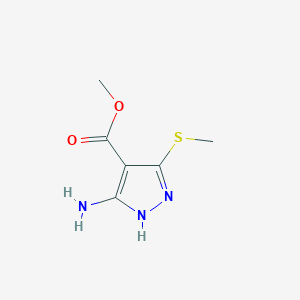
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, also known as MAPC, is a chemical compound that has been widely used in scientific research due to its unique properties. MAPC is a member of the pyrazole family, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms. In
Mécanisme D'action
The mechanism of action of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and cell growth, and its dysregulation has been linked to various diseases.
Biochemical and Physiological Effects:
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models of disease, as well as to inhibit the growth and proliferation of cancer cells. Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has also been shown to improve cardiac function in animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in lab experiments is its versatility. It can be used to study a wide range of biological processes, from inflammation to cancer. Another advantage is its relatively low toxicity, which makes it a safe tool for use in lab experiments. However, one limitation of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. One area of interest is the development of new synthesis methods to improve the yield and purity of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. Another area of interest is the study of the role of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in the regulation of stem cell differentiation. Additionally, there is interest in exploring the potential of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and fibrosis.
Conclusion:
In conclusion, Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a versatile tool for scientific research that has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanism of action and physiological effects are still being studied, but it has already shown promise in the treatment of various diseases. As research on Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate continues, it is likely that new applications and potential therapeutic uses will be discovered.
Méthodes De Synthèse
The synthesis of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate involves the reaction of 4-chloro-3-methylthio-1H-pyrazole with methylamine and ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. This method has been optimized to produce high yields of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate with high purity.
Applications De Recherche Scientifique
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been used to study the effects of inflammation on the cardiovascular system, as well as the role of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
methyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-6(10)3-4(7)8-9-5(3)12-2/h1-2H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLHIQKEAKEFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)

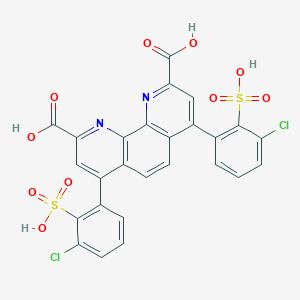
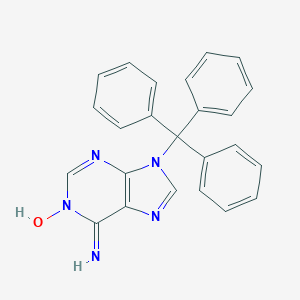

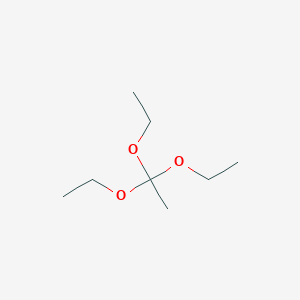


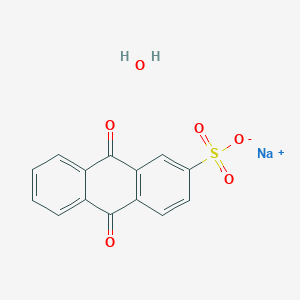
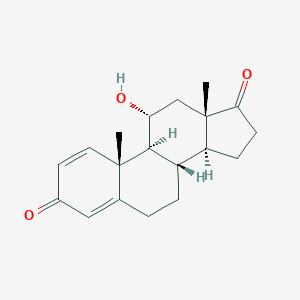
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
